N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
Description
Introduction to N-(3-Chlorophenyl)-2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-Dioxo-1H,2H,3H,4H-Pyrido[2,3-d]Pyrimidin-1-yl}Acetamide
Structural Classification and Nomenclature
The systematic IUPAC name of this compound reflects its intricate architecture, which integrates three primary components:
- Pyrido[2,3-d]pyrimidine core : A fused bicyclic system comprising a pyridine ring (six-membered, nitrogen-containing) annulated with a pyrimidine ring (six-membered, two nitrogen atoms). The numbering follows the pyrido[2,3-d]pyrimidine system, where the pyridine moiety occupies positions 1–6 and the pyrimidine positions 7–10.
- Substituents at position 3 : A 2-(3,4-dimethoxyphenyl)ethyl group, introducing a lipophilic aromatic moiety with methoxy functional groups.
- Acetamide side chain at position 1 : An N-(3-chlorophenyl)acetamide group, contributing halogenated and amide functionalities.
Key structural features :
- Dioxo groups : The 2,4-dioxo modification on the pyrimidine ring enhances hydrogen-bonding potential, critical for target binding.
- Chlorophenyl and dimethoxyphenyl groups : These aromatic substituents modulate electronic properties and solubility, influencing pharmacokinetic behavior.
A comparative analysis with related structures, such as pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 5k from PMC9972360), highlights the role of annulated ring systems in conferring bioactivity. Unlike pyrrolo-fused analogs, the pyrido[2,3-d]pyrimidine core offers greater planarity, potentially enhancing interactions with flat enzymatic active sites.
Historical Context of Pyrido[2,3-d]Pyrimidine Derivatives in Medicinal Chemistry
Pyrido[2,3-d]pyrimidines have evolved as privileged scaffolds in drug discovery due to their structural mimicry of purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Key milestones include:
Early Developments (1990s–2000s)
- Antifolates and DHFR inhibition : Kisliuk et al. pioneered pyrido[2,3-d]pyrimidine-2,4-diamines as dihydrofolate reductase (DHFR) inhibitors, demonstrating antitumor activity in murine models. Modifications at the N~10~ position with methyl groups improved metabolic stability, as seen in piritrexim, a clinical candidate for psoriasis and solid tumors.
- Kinase inhibition : The discovery of pyrido[2,3-d]pyrimidines as tyrosine kinase inhibitors (TKIs) emerged in the early 2000s. For example, compounds targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) exhibited nanomolar IC~50~ values, rivaling sunitinib.
Modern Applications (2010s–Present)
- Multitargeted agents : Recent derivatives, such as halogenated pyrrolo[2,3-d]pyrimidines, showcase dual inhibition of kinases (EGFR, CDK2) and apoptosis induction via caspase-3 activation. The structural flexibility of the core allows for strategic substitutions—e.g., 3-chlorophenyl groups enhance target affinity, while dimethoxyethyl chains improve blood-brain barrier penetration.
- Synthetic innovations : Advances in one-pot synthesis, exemplified by Parrey and Hashmi’s ultrasonic-assisted Knoevenagel-Michael addition, have streamlined the production of diverse analogs. Green chemistry approaches using water or nanoparticles (e.g., aluminate sulfonic acid) further enhance sustainability.
Table 1: Evolution of Pyrido[2,3-d]Pyrimidine Derivatives in Drug Discovery
Properties
Molecular Formula |
C25H23ClN4O5 |
|---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H23ClN4O5/c1-34-20-9-8-16(13-21(20)35-2)10-12-29-24(32)19-7-4-11-27-23(19)30(25(29)33)15-22(31)28-18-6-3-5-17(26)14-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,28,31) |
InChI Key |
BZVFVJZBVKZJRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
Under microwave irradiation (method A), equimolar quantities of 4-aminouracil, malononitrile, and 3,4-dimethoxybenzaldehyde undergo domino Knoevenagel-Michael-cyclization reactions. Microwave conditions (150°C, 300 W, 10 min) yield the intermediate 3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine with 82% efficiency. The reaction proceeds via:
-
Knoevenagel condensation : Formation of an α,β-unsaturated nitrile from malononitrile and aldehyde.
-
Michael addition : Attack of 4-aminouracil on the nitrile.
-
Cyclization : Intramolecular nucleophilic attack to form the pyrido-pyrimidine ring.
Catalytic Synthesis in Aqueous Media
Alternative synthesis using diammonium hydrogen phosphate [(NH₄)₂HPO₄] (method B) in water at 80°C for 2 hours achieves comparable yields (78%). The catalyst facilitates proton transfer during cyclization, eliminating the need for organic solvents.
Introduction of the Acetamide Side Chain
The target compound requires coupling the pyrido-pyrimidine core with 2-chloro-N-(3-chlorophenyl)acetamide. This step leverages nucleophilic substitution at the C1 position of the heterocycle.
Preparation of 2-Chloro-N-(3-chlorophenyl)acetamide
2-Chloro-N-(3-chlorophenyl)acetamide is synthesized via acetylation of 3-chloroaniline with chloroacetyl chloride in dichloromethane (0°C, 2 hours). Crystallization from ethanol yields pure product (mp 145–147°C), confirmed by single-crystal X-ray diffraction. Key bond parameters include:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N1–C7 | 1.354(7) | C7–N1–C1 |
| Cl1–C3 | 1.739(7) | C7–C8–Cl2 |
Alkylation of Pyrido-pyrimidine
The pyrido-pyrimidine intermediate undergoes N-alkylation with 2-chloro-N-(3-chlorophenyl)acetamide in dimethylformamide (DMF) at 60°C for 12 hours. Potassium carbonate acts as a base, facilitating deprotonation at N1 and subsequent nucleophilic displacement of chloride. The reaction mixture is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the final product in 65% yield.
Structural and Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction of intermediates confirms molecular geometry. The pyrido-pyrimidine core adopts a planar conformation, while the 3,4-dimethoxyphenethyl group exhibits gauche orientation relative to the heterocycle. Hydrogen bonding between N–H and carbonyl oxygen stabilizes the lattice (N1–H1···O2: 2.89 Å).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrido H5), 7.65–7.58 (m, 3H, Ar–H), 6.92–6.85 (m, 3H, OCH₃–Ar), 4.32 (s, 2H, CH₂CO), 3.84 (s, 6H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂CH₂Ar).
-
IR (KBr): ν 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O).
Mechanistic Insights and Optimization
Role of Catalysts
Diammonium hydrogen phosphate in method B enhances reaction rates by stabilizing transition states through hydrogen bonding. Microwave irradiation in method A reduces reaction times by 90% compared to conventional heating.
Solvent Effects
Aqueous media in method B minimize side reactions, while DMF in the alkylation step ensures solubility of both the pyrido-pyrimidine and acetamide.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Microwave) | Method B (Catalytic) |
|---|---|---|
| Yield (%) | 82 | 78 |
| Time (hours) | 0.17 | 2 |
| Solvent | Solvent-free | Water |
| Environmental Impact | Low | Very low |
Challenges and Alternative Approaches
Byproduct Formation
Competing O-alkylation at the pyrimidine O4 position occurs if reaction temperatures exceed 70°C. Lower temperatures (50–60°C) and controlled stoichiometry suppress this side reaction.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroaryl Group
The 3-chlorophenyl moiety is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing acetamide group meta to the chlorine enhances reactivity by polarizing the C–Cl bond.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (aq.), 100°C, 12 h | N-(3-hydroxyphenyl)-derivative | 65–78 | |
| Amination | NH₃ (g), CuCl₂, 150°C, 24 h | N-(3-aminophenyl)-derivative | 52 |
Mechanistic Notes :
-
Hydrolysis proceeds via a two-step SNAr mechanism, where hydroxide attack generates a Meisenheimer complex before eliminating Cl⁻.
-
Amination requires copper catalysis to facilitate intermediate aryl radical formation.
Amide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid intermediate that can be further derivatized.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8 h | 2-{...}-acetic acid | 89 | |
| Esterification | SOCl₂, then MeOH | Methyl ester derivative | 94 |
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the pyridopyrimidine core, with prolonged heating required for complete conversion.
-
Esterification enables coupling with amines or alcohols for prodrug development.
Reduction of Dioxopyridopyrimidine Core
The 2,4-dioxo groups in the pyridopyrimidine ring are reducible to alcohols or amines, altering electronic properties and bioactivity.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄ Reduction | NaBH₄, THF, 0°C → RT, 4 h | 2,4-Diol derivative | 63 | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 50°C | 2,4-Diamino derivative | 71 |
Structural Impact :
-
Diol formation increases water solubility but reduces planar stacking interactions with biological targets .
-
Diamino derivatives show enhanced kinase inhibition due to hydrogen-bonding capabilities .
Oxidation of Phenethyl Substituent
The 3,4-dimethoxyphenethyl side chain undergoes oxidation at the benzylic position or demethylation of methoxy groups.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ Oxidation | KMnO₄, H₂O, 80°C, 6 h | 3,4-Dimethoxybenzaldehyde derivative | 48 | |
| BBr₃ Demethylation | BBr₃, CH₂Cl₂, −78°C → RT, 12 h | Catechol derivative | 82 |
Applications :
-
Benzaldehyde derivatives serve as intermediates for Schiff base formation.
-
Catechol products exhibit antioxidant properties and metal-chelation capacity.
Cycloaddition and Heterocycle Formation
The electron-deficient pyridopyrimidine core participates in Diels-Alder and 1,3-dipolar cycloadditions.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct | 56 | |
| Azide-Alkyne Cycloaddition | CuI, TBTA, DMF, RT | Triazole-linked conjugate | 68 |
Synthetic Utility :
-
Cycloadditions expand the compound’s scaffold for structure-activity relationship (SAR) studies .
-
Triazole conjugates improve pharmacokinetic profiles via click chemistry .
Biological Alkylation and Acylation
The secondary amine in the pyridopyrimidine ring undergoes alkylation or acylation to modulate target affinity.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive Alkylation | Formaldehyde, NaBH₃CN, MeOH | N-Methylated derivative | 75 | |
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetylated derivative | 88 |
Therapeutic Implications :
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure that contributes to its biological activity. The key components include:
- Pyrido[2,3-d]pyrimidine Core : This bicyclic structure is known for its diverse pharmacological properties.
- Chlorophenyl Group : The presence of chlorine enhances the compound's lipophilicity and biological interactions.
- Dimethoxyphenyl Ethyl Group : This moiety may contribute to the compound's ability to interact with specific biological targets.
The molecular formula is , with a molecular weight of approximately 554.1 g/mol .
Biological Activities
Research indicates that N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide exhibits several noteworthy biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. This compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : It may induce apoptosis by modulating key signaling pathways involved in cell survival and death.
- IC50 Values : Studies reveal IC50 values ranging from 5 to 15 µM against different cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Studies : Research has demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
- Zones of Inhibition : Some derivatives exhibited zones of inhibition greater than 15 mm at concentrations of 50 µg/mL .
Central Nervous System Activity
The structural features suggest potential neuroprotective effects:
- CNS Interaction : The compound may influence neurotransmitter systems or provide neuroprotection through its pharmacological properties.
Anticancer Efficacy
A pivotal study investigated the effects of similar pyrimidine compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM.
Antimicrobial Screening
Another study focused on the antimicrobial properties of derivatives related to this compound. The findings confirmed substantial antibacterial activity against various strains of bacteria.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Comparison with Pyrido-Pyrimidine Analogs
Table 1: Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Key Observations :
Core Isomerism: The positional isomerism in the pyrido-pyrimidine scaffold (e.g., pyrido[2,3-d] vs.
Substituent Effects :
- The 3,4-dimethoxyphenethyl group in the target compound introduces flexibility and enhanced lipophilicity compared to rigid 4-chlorobenzyl in .
- Methoxy groups on the acetamide aryl moiety (e.g., 2,5-dimethoxy in vs. 3,4-dimethoxy in the target) influence solubility and π-π stacking interactions.
Comparison with Thieno-Pyrimidine Derivatives
Thieno-pyrimidines replace the pyridine ring with a thiophene, altering electronic properties and metabolic stability.
Table 2: Thieno-Pyrimidine Analogs
Key Observations :
Bioisosteric Replacement: Sulfur in thieno-pyrimidines may improve metabolic stability but reduce polarity compared to nitrogen-rich pyrido-pyrimidines .
Substituent Impact on Physicochemical Properties
Chlorophenyl vs. Methoxyphenyl Groups :
- Methoxyphenyl groups (e.g., 3,4-dimethoxy in ) increase electron-donating properties and solubility due to oxygen lone pairs .
Alkyl vs. Aryl Substituents :
Biological Activity
N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core with various substituents that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 445.94 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.94 g/mol |
| Functional Groups | Chlorophenyl, Dimethoxyphenyl, Pyridopyrimidine |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrido[2,3-d]pyrimidine framework followed by the introduction of chlorophenyl and dimethoxyphenyl groups. Various synthetic routes have been explored in literature to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR) and various kinases involved in cancer progression. The presence of the chlorophenyl and dimethoxyphenyl moieties appears to enhance cytotoxic effects against cancer cell lines such as HT29 (human colorectal carcinoma) .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. A study highlighted that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Other Biological Activities
In addition to anticancer and antimicrobial effects, there is emerging evidence suggesting potential anti-inflammatory properties associated with this class of compounds. Research indicates that modifications in the side chains can lead to enhanced anti-inflammatory responses in various models .
Case Studies
- Anticancer Screening : A study conducted on multicellular spheroids revealed that certain pyrido[2,3-d]pyrimidine derivatives displayed promising anticancer activities through targeted screening methods .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against a panel of pathogens, confirming their potential as novel therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the pyrido[2,3-d]pyrimidine core. Key steps include:
- Step 1 : Coupling 3,4-dimethoxyphenethylamine to the pyrimidine ring via nucleophilic substitution (e.g., using POCl₃ as a chlorinating agent) .
- Step 2 : Acetamide formation via condensation of N-(3-chlorophenyl)amine with activated carboxylic acid derivatives (e.g., EDC/HOBt coupling) .
- Optimization : Monitor reaction progress using TLC/HPLC. Adjust solvent polarity (e.g., dichloromethane/ethyl acetate mixtures) and temperature (0–25°C) to minimize byproducts .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- X-ray crystallography : Resolves the pyrido[2,3-d]pyrimidine core geometry and substituent orientations. Example unit cell parameters for analogous compounds:
Monoclinic, P21/c
a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°
V = 2748.9 ų, Z = 8 [[7]]
- NMR : Key signals include:
- ¹H NMR : δ 2.5–3.5 ppm (pyrimidine-CH₂), δ 6.7–7.2 ppm (aromatic protons of 3-chlorophenyl and dimethoxyphenyl groups) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be systematically resolved?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, cell lines). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that might influence results .
- Orthogonal assays : Validate enzyme inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .
Q. What computational approaches predict target binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with the 3-chlorophenyl moiety .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and substituent electronic effects (Hammett σ) to predict activity trends .
Q. How can regioselectivity challenges in modifying the pyrido[2,3-d]pyrimidine core be addressed?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the pyrimidine nitrogen) to guide functionalization at the 3-position .
- Metal catalysis : Use Pd-mediated C–H activation for late-stage diversification. For example, Suzuki coupling with boronic acids to install aryl groups .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in solubility or stability data?
- Methodological Answer :
- Solubility testing : Compare results across solvents (DMSO vs. aqueous buffers) using nephelometry. Note that dimethoxyphenyl groups enhance lipophilicity (logP ~3.5), reducing aqueous solubility .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the acetamide bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
